4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2; molecular formula C₁₃H₁₃BrF₃NO₂; MW 352.15 g/mol) is a fluorinated pyrrolidine-3-carboxylic acid building block featuring a 4-bromobenzyl substituent at the pyrrolidine 4-position and a trifluoromethyl group at the 3-position. The compound belongs to the class of β-trifluoromethyl-substituted pyrrolidine carboxylic acids, a scaffold whose physicochemical properties—including pKa, lipophilicity, and conformational preferences—are systematically modulated by the CF₃ group.

Molecular Formula C13H13BrF3NO2
Molecular Weight 352.15 g/mol
Cat. No. B13211139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC13H13BrF3NO2
Molecular Weight352.15 g/mol
Structural Identifiers
SMILESC1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrF3NO2/c14-10-3-1-8(2-4-10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20)
InChIKeyNHDBRJFLSCCBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2): Chemical Identity and Sourcing Baseline


4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2; molecular formula C₁₃H₁₃BrF₃NO₂; MW 352.15 g/mol) is a fluorinated pyrrolidine-3-carboxylic acid building block featuring a 4-bromobenzyl substituent at the pyrrolidine 4-position and a trifluoromethyl group at the 3-position . The compound belongs to the class of β-trifluoromethyl-substituted pyrrolidine carboxylic acids, a scaffold whose physicochemical properties—including pKa, lipophilicity, and conformational preferences—are systematically modulated by the CF₃ group [1]. The 4-bromophenyl moiety provides a reactive handle for transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the carboxylic acid group enables further derivatization into amides, esters, or salts . The compound is commercially available from Enamine (catalog EN300-320202) and several other suppliers, with typical specified purity ≥95% .

Why 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Despite sharing a common pyrrolidine-3-carboxylic acid core, substitution at the 4-benzyl position and the presence or absence of the 3-CF₃ group produce substantial differences in lipophilicity, acidity, synthetic utility, and molecular recognition that preclude simple interchange. The 3-CF₃ group exerts a strong electron-withdrawing effect that lowers the carboxylic acid pKa by approximately 1–2 units relative to non-fluorinated analogs, altering ionization state at physiological pH and affecting both solubility and membrane permeability . The 4-bromophenyl substituent provides a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions—a capability absent in the corresponding 4-fluorophenyl, 4-methylphenyl, or non-halogenated analogs [1]. Furthermore, the ortho-, meta-, and para-bromophenyl positional isomers are not functionally equivalent: the para-bromo orientation of the target compound presents distinct steric and electronic profiles that influence binding-pocket complementarity in structure-based design campaigns . These physicochemical and synthetic divergences mean that substituting an analog without systematic re-optimization can lead to failed coupling reactions, altered pharmacokinetic profiles, or loss of target engagement.

Quantitative Differentiation Evidence for 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Versus Closest Analogs


LogP Comparison: Enhanced Lipophilicity from Combined 4-Br-Benzyl and 3-CF₃ Substituents

The target compound exhibits a predicted logP of 2.84, reflecting the combined lipophilic contributions of the 4-bromobenzyl group (Br: π = 0.86) and the 3-CF₃ group (π = 0.88) on the pyrrolidine-3-carboxylic acid scaffold . In contrast, the non-CF₃ analog 1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1339074-26-8; MW 284.15) lacks the trifluoromethyl group and is expected to have a substantially lower logP (estimated ~1.4–1.9 based on fragment contributions), as the CF₃ group typically adds 0.7–1.0 logP units in pyrrolidine systems [1]. This ~1 logP unit difference translates to an approximately 10-fold difference in octanol–water partition coefficient, with direct implications for membrane permeability, blood–brain barrier penetration potential, and chromatographic retention behavior.

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Carboxylic Acid pKa Modulation: CF₃-Induced Acidification Versus Non-Fluorinated Analogs

The electron-withdrawing 3-CF₃ group lowers the pKa of the adjacent carboxylic acid by approximately 1–2 units relative to non-fluorinated pyrrolidine-3-carboxylic acid analogs . Experimental measurements on structurally related 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid confirm a pKa reduction from ~4.5 (typical for non-fluorinated pyrrolidine carboxylic acids) to approximately 2.9–3.5 when the CF₃ group is positioned β to the carboxylate [1]. For the target compound, the predicted pKa of the carboxylic acid is expected to fall within a similar range (~2.8–3.5), whereas the comparator 1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid lacking the CF₃ group is predicted to have a pKa closer to 4.0–4.5. This shift means that at physiological pH (7.4), the target compound exists predominantly in the ionized carboxylate form, while the non-CF₃ analog exhibits a higher proportion of the neutral carboxylic acid species.

pKa modulation Ionization state Drug-likeness optimization

Synthetic Versatility: Aryl Bromide Cross-Coupling Handle Versus Fluoro and Methyl Analogs

The 4-bromophenyl substituent in the target compound serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the pyrrolidine-3-carboxylic acid scaffold without affecting the CF₃ or carboxylic acid functionalities [1]. This is a critical synthetic differentiation from the corresponding 4-fluorophenyl analog (CAS 2059938-74-6, EN300-320203) and 4-methylphenyl analog (CAS 2060047-91-6, EN300-320212), which are essentially inert to oxidative addition under standard cross-coupling conditions [2]. While the C–F bond in the fluorophenyl analog can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions with strongly electron-withdrawing groups, the C–Br bond of the target compound undergoes facile oxidative addition with Pd(0) catalysts under mild conditions (typically room temperature to 60 °C) . Furthermore, the para-bromine orientation of the target compound provides a linear geometry for biaryl coupling, whereas the meta-bromo positional isomer (CAS 2060021-33-0) introduces a kinked geometry that alters the vector of the coupled product.

Cross-coupling chemistry Suzuki–Miyaura Building block derivatization Halogen reactivity

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based and Lead-Like Compound Design

The target compound (MW 352.15 g/mol; 21 heavy atoms) occupies a distinct position in the property space between typical fragment-sized molecules (MW < 300) and full lead-like compounds (MW 350–500) . This places it in a favorable range for fragment-growing strategies where a balance between molecular complexity and synthetic tractability is required. Compared to the non-CF₃ analog 1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid (MW 284.15; 17 heavy atoms), the target compound adds the CF₃ group (MW +68; 4 heavy atoms) at the quaternary 3-position, increasing both steric bulk and three-dimensional character (fraction sp³) while maintaining compliance with lead-likeness guidelines . The 4-fluorophenyl analog (MW 291.24) and 4-methylphenyl analog (MW 287.28) are both lighter than the target, and neither provides the heavy-atom bromine handle required for cross-coupling-based elaboration [1].

Fragment-based drug discovery Lead-likeness Physicochemical property filters

Metabolic Stability Advantage of the 3-CF₃ Quaternary Center Versus Non-Fluorinated Pyrrolidine Carboxylic Acids

The trifluoromethyl group at the quaternary 3-position of the pyrrolidine ring serves a dual protective role: it sterically shields the adjacent C–H bonds from cytochrome P450-mediated oxidation and electronically deactivates the ring toward metabolic attack through its strong electron-withdrawing effect . In the broader class of β-trifluoromethyl-substituted pyrrolidines, the CF₃ group has been demonstrated to enhance both hydrolytic and metabolic stability compared to non-fluorinated counterparts [1]. The comparator 1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid lacks this quaternary CF₃ center, leaving the pyrrolidine 3-position susceptible to metabolic oxidation. While direct comparative microsomal stability data for this specific pair have not been published, class-level evidence from fluorinated pyrrolidine building blocks indicates that CF₃ substitution at the position α or β to the nitrogen can reduce intrinsic clearance in human liver microsomes by 2- to 10-fold relative to the non-fluorinated parent scaffold .

Metabolic stability Oxidative metabolism Fluorine substitution effects

Commercial Availability and Pricing Benchmarking: Enamine Catalog Positioning

The target compound is available through Enamine (EN300-320202) as part of their fluorinated pyrrolidine building block collection, with pricing comparable to its halogen- and methyl-substituted analogs within the same catalog series. The 4-fluorophenyl analog (EN300-320203) is priced at $864/0.05 g, $987/0.5 g, and $2,014/2.5 g from Enamine, and the 4-methylphenyl analog (EN300-320212) is priced at $864/0.05 g and $1,029/1 g [1][2]. These Enamine catalog prices reflect the synthetic complexity of introducing the quaternary 3-CF₃ center during pyrrolidine ring construction, which is common to all three analogs [3]. The target compound is also available from Leyan (Cat. 2028212, 95% purity) and Parchem, providing multiple sourcing options for procurement benchmarking . Notably, the target compound's 4-bromophenyl group makes it the only member of this analog series that supports direct cross-coupling diversification without requiring an additional halogenation step.

Procurement Building block sourcing Price comparison

Optimal Application Scenarios for 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Based on Evidence


Late-Stage Diversification in Kinase or GPCR Lead Optimization via Suzuki–Miyaura Coupling

The aryl bromide handle of the target compound enables parallel Suzuki–Miyaura coupling with diverse boronic acid partners to rapidly explore biaryl SAR at the 4-position of the pyrrolidine ring [1]. Unlike the corresponding 4-fluorophenyl or 4-methylphenyl analogs—which are inert to Pd-catalyzed cross-coupling—the target compound can be directly elaborated into libraries of biaryl-pyrrolidine-3-carboxylic acids without requiring a separate halogenation step [2]. This scenario is especially relevant for programs targeting kinase ATP-binding pockets or GPCR orthosteric sites where the biaryl motif is a privileged pharmacophore, and the CF₃ group simultaneously provides metabolic shielding at the pyrrolidine 3-position [3].

Fragment-to-Lead Growth Starting from a Pre-functionalized, Metabolically Stabilized Scaffold

At MW 352, the target compound occupies the upper-fragment / lower-lead chemical space, making it suitable as an advanced starting point for fragment-growing campaigns [1]. The quaternary 3-CF₃ center provides intrinsic protection against oxidative metabolism at the pyrrolidine ring, while the carboxylic acid and 4-bromobenzyl groups offer two orthogonal vectors for fragment elaboration via amide coupling and cross-coupling, respectively [2]. This dual functionalization pattern is not available in the non-CF₃ analog (which lacks metabolic stability) or the 4-fluoro/4-methyl analogs (which lack the cross-coupling handle), positioning the target compound as the most synthetically versatile entry point among its immediate analog series [3].

CNS Penetrant Candidate Design Leveraging Optimized logP from CF₃ + Br Combination

With a predicted logP of 2.84, the target compound falls within the optimal lipophilicity range for CNS drug candidates (logP 2–4) while retaining a polar carboxylic acid group (TPSA 49.33 Ų) for balanced physicochemical properties [1]. The combined lipophilic contributions of the 4-bromobenzyl and 3-CF₃ groups place this compound approximately 1 log unit more lipophilic than non-CF₃ analogs, potentially improving passive BBB permeability [2]. For CNS programs where both target engagement and metabolic stability are critical, the target compound's property profile offers a differentiated starting point compared to less lipophilic, non-fluorinated pyrrolidine-3-carboxylic acid building blocks [3].

Endothelin Antagonist or Chemokine Receptor Modulator Scaffold Derivatization

The pyrrolidine-3-carboxylic acid scaffold has established precedent in endothelin receptor antagonist programs (e.g., ABT-627) and chemokine receptor (CCR2, CCR5) modulator chemotypes, where the carboxylic acid group engages critical basic residues in the binding pocket [1][2]. The target compound combines this validated pharmacophore with a para-bromobenzyl substituent at the position corresponding to the aryl group in known endothelin antagonists, providing a direct entry point for SAR exploration [3]. The CF₃ group at the quaternary 3-center additionally introduces conformational constraint and electron-withdrawing character that may modulate amine basicity and binding-pocket complementarity, features absent in non-fluorinated pyrrolidine-3-carboxylic acid congeners previously employed in these target classes [1].

Quote Request

Request a Quote for 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.